![molecular formula C13H16N2O3 B14666584 Butyl [3-(isocyanatomethyl)phenyl]carbamate CAS No. 38721-58-3](/img/structure/B14666584.png)
Butyl [3-(isocyanatomethyl)phenyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl [3-(isocyanatomethyl)phenyl]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by the presence of a butyl group, an isocyanatomethyl group, and a phenyl ring, making it a versatile intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butyl [3-(isocyanatomethyl)phenyl]carbamate typically involves the reaction of 3-(isocyanatomethyl)phenylamine with butyl chloroformate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to avoid any unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and increases the efficiency of the production process.
化学反応の分析
Types of Reactions
Butyl [3-(isocyanatomethyl)phenyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions include various carbamate derivatives, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Butyl [3-(isocyanatomethyl)phenyl]carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for various biochemical studies.
Industry: The compound is used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of butyl [3-(isocyanatomethyl)phenyl]carbamate involves the interaction of its functional groups with various molecular targets. The isocyanate group can react with nucleophiles, such as amines and alcohols, to form stable carbamate linkages. This reactivity makes it useful in modifying biomolecules and designing enzyme inhibitors. The phenyl ring can also participate in π-π interactions, further influencing the compound’s activity.
類似化合物との比較
Similar Compounds
- Butyl [3-(aminomethyl)phenyl]carbamate
- Butyl [3-(hydroxymethyl)phenyl]carbamate
- Butyl [3-(methoxymethyl)phenyl]carbamate
Uniqueness
Butyl [3-(isocyanatomethyl)phenyl]carbamate is unique due to the presence of the isocyanate group, which imparts distinct reactivity compared to other similar compounds. This reactivity allows for the formation of stable carbamate linkages, making it particularly useful in organic synthesis and biochemical applications.
特性
CAS番号 |
38721-58-3 |
|---|---|
分子式 |
C13H16N2O3 |
分子量 |
248.28 g/mol |
IUPAC名 |
butyl N-[3-(isocyanatomethyl)phenyl]carbamate |
InChI |
InChI=1S/C13H16N2O3/c1-2-3-7-18-13(17)15-12-6-4-5-11(8-12)9-14-10-16/h4-6,8H,2-3,7,9H2,1H3,(H,15,17) |
InChIキー |
YOQWHXDQGXAUDD-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(=O)NC1=CC=CC(=C1)CN=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[Chloro(dimethyl)-lambda~4~-sulfanyl]-3-methylphenol](/img/structure/B14666506.png)
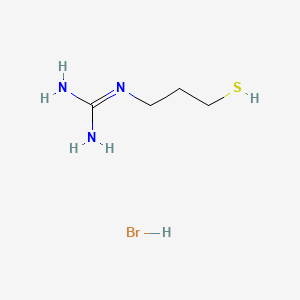

![2-{Bis[4-(diethylamino)phenyl]methyl}-5-(dimethylamino)benzoic acid](/img/structure/B14666524.png)

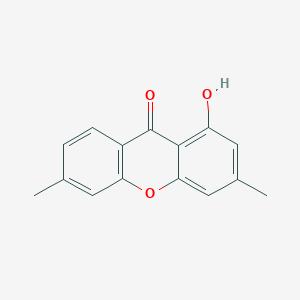
![Phenol, 4-[(dimethylamino)methyl]-2,6-bis(1,1-dimethylpropyl)-](/img/structure/B14666556.png)
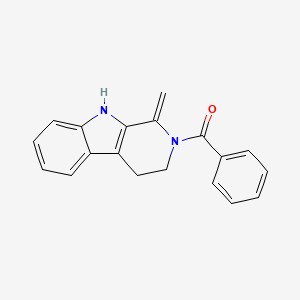
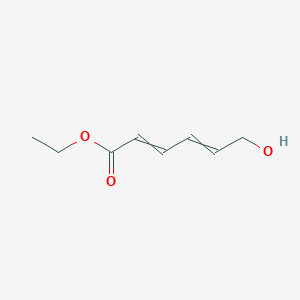


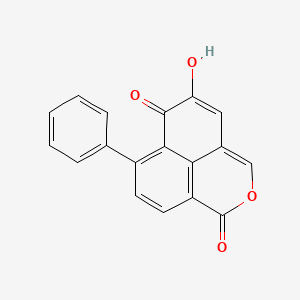
![4,4-Dimethyl-3-oxo-2-(2-{4-[(trifluoromethyl)sulfanyl]phenyl}hydrazinylidene)pentanenitrile](/img/structure/B14666611.png)

